molecular formula C14H12BrFO2 B5731595 [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol

[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B5731595
M. Wt: 311.15 g/mol
InChI Key: OTVPYTAIVQOVDD-UHFFFAOYSA-N
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Description

[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C14H12BrFO2 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, leading to debromination or defluorination.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated or defluorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it reactive towards nucleophiles. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPYTAIVQOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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